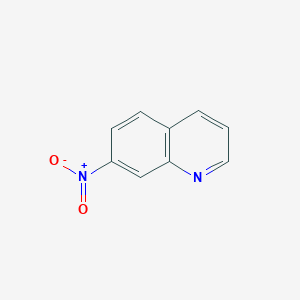

7-Nitroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-11(13)8-4-3-7-2-1-5-10-9(7)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKZSCXYMSXOAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)[N+](=O)[O-])N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210198 | |

| Record name | Quinoline, 7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-51-4 | |

| Record name | 7-Nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Nitroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Nitroquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Nitroquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX74MF3NVS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Nitroquinoline, a heterocyclic aromatic compound of interest in chemical synthesis and as a potential intermediate in drug discovery. This document details its physicochemical properties, synthesis protocols, and available spectroscopic data. While direct biological activity and mechanism of action studies on this compound are limited, this guide explores the known biological effects and signaling pathways of structurally related nitroquinoline derivatives to provide a contextual framework for future research. All quantitative data is presented in structured tables, and key experimental workflows and representative signaling pathways are visualized using diagrams.

Introduction

This compound (CAS No: 613-51-4) is a nitro-substituted derivative of quinoline (B57606). The quinoline scaffold is a prominent feature in many biologically active compounds, and the introduction of a nitro group can significantly influence the molecule's electronic properties and reactivity, making it a valuable intermediate for the synthesis of more complex molecules, including potential therapeutic agents. This guide aims to consolidate the available technical information on this compound to support research and development efforts.

Physicochemical Properties

This compound is a yellow, needle-like crystalline solid.[1] It exhibits poor solubility in water but is soluble in organic solvents such as alcohols and ketones.[1] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 613-51-4 | --INVALID-LINK-- |

| Molecular Formula | C₉H₆N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 174.16 g/mol | --INVALID-LINK-- |

| Melting Point | 132.5 °C | --INVALID-LINK-- |

| Boiling Point (est.) | 305.12 °C | --INVALID-LINK-- |

| Appearance | Yellow needle-like crystals | --INVALID-LINK-- |

| Solubility | Poorly soluble in water; Soluble in alcohols and ketones | --INVALID-LINK-- |

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common method involves the dehydrogenation of 7-Nitro-1,2,3,4-tetrahydroquinoline.

Experimental Protocol: Dehydrogenation of 7-Nitro-1,2,3,4-tetrahydroquinoline

This protocol describes the synthesis of this compound from its tetrahydroquinoline precursor using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidizing agent.

Materials:

-

7-Nitro-1,2,3,4-tetrahydroquinoline

-

Dichloromethane (DCM)

-

2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

10% Sodium hydroxide (B78521) solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Petroleum ether

-

Ethyl acetate (B1210297)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 7-Nitro-1,2,3,4-tetrahydroquinoline (1 equivalent) in dichloromethane.

-

Add DDQ (2 equivalents) to the solution in batches at room temperature while stirring.

-

Continue stirring the reaction mixture for 1 hour.

-

Filter the reaction mixture and wash the filter cake with dichloromethane.

-

Combine the organic phases and wash sequentially with 10% sodium hydroxide solution and saturated sodium chloride solution.[2]

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the solution to dryness under reduced pressure to obtain a solid.

-

Stir the resulting solid in a mixture of petroleum ether and ethyl acetate (5:1) for 30 minutes.

-

Filter the solid to obtain this compound.[2]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data are available for this compound, providing key insights into its chemical structure.

| ¹H NMR | ¹³C NMR |

| --INVALID-LINK-- | --INVALID-LINK-- |

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in this compound, notably the nitro group.

| Bond | Functional Group | Characteristic Absorption (cm⁻¹) |

| N-O | Nitro | 1500-1570 (asymmetric stretch) |

| 1300-1370 (symmetric stretch) | ||

| C=C | Aromatic | ~1600 |

| C-H | Aromatic | ~3000-3100 |

Biological Activity and Signaling Pathways (Context from Related Compounds)

Direct studies on the biological activity and mechanism of action of this compound are not widely available. However, research on structurally similar nitroquinoline derivatives provides valuable insights into its potential biological relevance.

Known Activities of Related Nitroquinolines

-

Antimicrobial Activity: Several hydroxylated nitroquinolines, such as 8-hydroxy-5-nitroquinoline (Nitroxoline), exhibit potent antimicrobial properties.[3] This activity is often attributed to their ability to chelate metal ions, which are essential for bacterial processes like biofilm formation.[4]

-

Anticancer Activity: Nitroquinoline derivatives have been investigated for their anticancer effects. For instance, 4-hydroxy-7-nitroquinoline (B1267541) has shown cytotoxicity against various cancer cell lines.[5] The proposed mechanisms include the induction of reactive oxygen species (ROS), leading to apoptosis, and the inhibition of enzymes like cathepsin B, which is involved in tumor progression.[4][5] 4-Nitroquinoline-1-oxide (4NQO) has been shown to induce the formation of cellular topoisomerase I-DNA cleavage complexes, suggesting a potential mechanism of DNA damage.[6]

Potential Signaling Pathways of Interest

Based on studies of related compounds like Nitroxoline, several signaling pathways could be relevant for the biological effects of nitroquinoline derivatives. These include pathways involved in cell survival, proliferation, and stress response.

Safety Information

This compound is considered to have some toxicity and may cause irritation.[1] Standard laboratory safety practices should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses.[1] Avoid inhalation of dust and skin contact.[1]

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties and established synthetic routes. While direct biological data is limited, the known antimicrobial and anticancer activities of related nitroquinoline compounds suggest that this compound and its derivatives are promising scaffolds for further investigation in drug discovery and development. This technical guide provides a foundational resource for researchers interested in exploring the potential of this compound.

References

- 1. chembk.com [chembk.com]

- 2. 7-NITRO-QUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 3. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Nitroquinolin-6-ol||RUO [benchchem.com]

- 5. 4-Hydroxy-7-nitroquinoline | 75770-07-9 | Benchchem [benchchem.com]

- 6. 4-nitroquinoline-1-oxide induces the formation of cellular topoisomerase I-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Nitroquinoline: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular structure, weight, and physicochemical properties of 7-Nitroquinoline. It includes a summary of its key quantitative data, a description of a common synthesis protocol, and a generalized workflow for its preparation and analysis, designed to be a valuable resource for researchers in chemistry and drug development.

Core Molecular and Physical Properties

This compound is an aromatic heterocyclic compound with the chemical formula C9H6N2O2.[1][2][3][4][5] Its structure consists of a quinoline (B57606) core, which is a bicyclic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, with a nitro group (-NO2) attached at the 7th position. The presence of the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the quinoline ring system.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound:

| Property | Value | Source |

| Molecular Formula | C9H6N2O2 | [1][2][4][5] |

| Molecular Weight | 174.16 g/mol | [2][3][5] |

| Monoisotopic Mass | 174.04292 Da | [6] |

| CAS Number | 613-51-4 | [2][3] |

| Melting Point | 132.5 °C | [3][7] |

| Boiling Point (estimated) | 305.12 °C | [3][4] |

| Density (estimated) | 1.2190 g/cm³ | [3][4] |

| pKa (predicted) | 1.25 ± 0.14 | [3][4] |

Synthesis of this compound

A common method for the synthesis of this compound involves the dehydrogenation of 7-nitro-1,2,3,4-tetrahydroquinoline.[3] The following is a representative experimental protocol.

Experimental Protocol: Synthesis via Dehydrogenation

Materials:

-

7-Nitro-1,2,3,4-tetrahydroquinoline

-

Dichlorodicyanobenzoquinone (DDQ)

-

Dichloromethane (DCM)

-

10% Sodium hydroxide (B78521) solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate (B86663)

-

Petroleum ether

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve 7-Nitro-1,2,3,4-tetrahydroquinoline in dichloromethane.[3]

-

Add Dichlorodicyanobenzoquinone (DDQ) in batches to the solution at room temperature and stir the reaction mixture for 1 hour.[3]

-

After the reaction is complete, filter the mixture. Wash the filter cake with dichloromethane.[3]

-

Combine the organic phases and wash sequentially with 10% sodium hydroxide solution and saturated sodium chloride solution.[3]

-

Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain a solid.[3]

-

Stir the resulting solid with a solvent mixture of petroleum ether and ethyl acetate (e.g., 5:1 ratio) for 30 minutes.[3]

-

Filter the mixture to obtain this compound.[3]

Characterization Workflow

The identity and purity of the synthesized this compound can be confirmed through various spectroscopic techniques. A general workflow for its characterization is outlined below.

Spectroscopic Analysis

While specific experimental spectra are not publicly available in the search results, the structural confirmation of this compound would typically involve the following analyses:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the quinoline ring system. The chemical shifts and coupling patterns of these protons would be indicative of the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide information on the number and types of carbon atoms in the molecule, further confirming the quinoline backbone and the presence of the nitro group.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound, which should correspond to the calculated value of 174.16 g/mol .[2][3][5]

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present, notably strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the nitro group (-NO2).

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound – Biotuva Life Sciences [biotuva.com]

- 3. 7-NITRO-QUINOLINE | 613-51-4 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 613-51-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 6. PubChemLite - this compound (C9H6N2O2) [pubchemlite.lcsb.uni.lu]

- 7. 7-NITRO-QUINOLINE CAS#: 613-51-4 [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 7-Nitroquinoline from Quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 7-nitroquinoline from quinoline (B57606). Direct nitration of quinoline is not a viable method for the synthesis of the 7-nitro isomer due to the directing effects of the heterocyclic nitrogen atom. Electrophilic attack on the quinolinium ion, which is formed in the acidic conditions of nitration, occurs preferentially at the 5- and 8-positions of the carbocyclic ring. Therefore, a multi-step synthesis is required to achieve the desired 7-substituted product.

The most established and practical approach involves a three-step sequence:

-

Reduction of Quinoline: The pyridine (B92270) ring of quinoline is selectively reduced to yield 1,2,3,4-tetrahydroquinoline (B108954) (THQ).

-

Regioselective Nitration: The resulting 1,2,3,4-tetrahydroquinoline is then nitrated. The amino group in the saturated heterocyclic ring directs the electrophilic substitution to the para-position, yielding 7-nitro-1,2,3,4-tetrahydroquinoline (B1295683).

-

Dehydrogenation: The 7-nitro-1,2,3,4-tetrahydroquinoline is aromatized to afford the final product, this compound.

This guide will provide detailed experimental protocols for each of these key transformations, along with a summary of the quantitative data and visualizations of the synthetic workflow.

Core Synthesis Pathway: A Three-Step Approach

The overall synthetic scheme is depicted below. This multi-step process allows for the circumvention of the inherent regioselectivity of the quinoline ring system in electrophilic aromatic substitution reactions.

Step 1: Reduction of Quinoline to 1,2,3,4-Tetrahydroquinoline

The initial step in the synthesis is the selective reduction of the pyridine ring of quinoline. A variety of methods can be employed for this transformation, including catalytic hydrogenation and transfer hydrogenation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method.

Experimental Protocol: Catalytic Hydrogenation of Quinoline

Materials:

-

Quinoline

-

10% Palladium on carbon (Pd/C)

-

Ethanol (B145695) (EtOH)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (e.g., Celite®)

-

Rotary evaporator

-

Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve quinoline (1 equivalent) in ethanol.

-

Catalyst Addition: Carefully add 10% Pd/C (typically 1-5 mol% of palladium) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-4 atm).

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filtration: Dilute the reaction mixture with ethanol and filter it through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with additional ethanol.

-

Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield crude 1,2,3,4-tetrahydroquinoline. The product is often of sufficient purity for the next step, but can be purified further by vacuum distillation if necessary.

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| Quinoline | 129.16 | 1.0 |

| 10% Pd/C | - | ~0.01-0.05 |

| Hydrogen | 2.02 | Excess |

Table 1: Reagents for the reduction of quinoline.

Step 2: Nitration of 1,2,3,4-Tetrahydroquinoline

The second step is the regioselective nitration of 1,2,3,4-tetrahydroquinoline. The secondary amine in the tetrahydroquinoline ring is an activating group that directs electrophilic substitution to the ortho and para positions of the benzene (B151609) ring. Due to steric hindrance at the ortho position (C-5), the nitration occurs predominantly at the para position (C-7).[1]

Experimental Protocol: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline

Materials:

-

1,2,3,4-Tetrahydroquinoline

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (B109758) (CH₂Cl₂) or Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1,2,3,4-tetrahydroquinoline (1 equivalent). Cool the flask in an ice-salt bath to 0-5 °C.

-

Acid Addition: Slowly and carefully add concentrated sulfuric acid (approximately 3-4 equivalents) to the stirred tetrahydroquinoline, maintaining the temperature below 10 °C.

-

Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1 equivalent) while cooling in an ice bath.

-

Nitration: Add the prepared nitrating mixture dropwise to the solution of tetrahydroquinoline in sulfuric acid via the dropping funnel. Maintain the reaction temperature between 0-5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the resulting acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude 7-nitro-1,2,3,4-tetrahydroquinoline. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| 1,2,3,4-Tetrahydroquinoline | 133.19 | 1.0 |

| Concentrated H₂SO₄ | 98.08 | ~4-5 |

| Concentrated HNO₃ | 63.01 | 1.1 |

Table 2: Reagents for the nitration of 1,2,3,4-tetrahydroquinoline.

Step 3: Dehydrogenation of 7-Nitro-1,2,3,4-tetrahydroquinoline

The final step is the aromatization of the saturated heterocyclic ring to furnish this compound. This can be achieved using a variety of oxidizing agents. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly effective reagent for this type of dehydrogenation.

Experimental Protocol: Dehydrogenation using DDQ

Materials:

-

7-Nitro-1,2,3,4-tetrahydroquinoline

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dichloromethane (CH₂Cl₂) or Toluene (B28343)

-

10% Sodium hydroxide (B78521) (NaOH) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve 7-nitro-1,2,3,4-tetrahydroquinoline (1 equivalent) in dichloromethane or toluene in a round-bottom flask.

-

Reagent Addition: Add DDQ (approximately 1.2-1.5 equivalents) portion-wise to the solution at room temperature.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux in dichloromethane) for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Upon completion, cool the reaction mixture and filter to remove the precipitated hydroquinone (B1673460) byproduct.

-

Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 10% NaOH solution (2 x volume of organic layer) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| 7-Nitro-1,2,3,4-tetrahydroquinoline | 178.19 | 1.0 |

| DDQ | 227.01 | 1.2-1.5 |

Table 3: Reagents for the dehydrogenation of 7-nitro-1,2,3,4-tetrahydroquinoline.

Visualizations of Experimental Workflows

The following diagrams illustrate the workflows for the key steps in the synthesis of this compound.

Conclusion

The synthesis of this compound from quinoline is a well-established multi-step process that effectively overcomes the inherent regiochemical challenges of direct nitration. By first reducing the quinoline to 1,2,3,4-tetrahydroquinoline, the directing effect of the amino group can be harnessed to achieve selective nitration at the 7-position. Subsequent dehydrogenation efficiently yields the desired this compound. The protocols detailed in this guide provide a robust framework for the laboratory-scale synthesis of this important chemical intermediate. Researchers should always adhere to standard laboratory safety procedures when handling the strong acids, flammable solvents, and potent reagents involved in this synthetic sequence.

References

Navigating the Solubility Landscape of 7-Nitroquinoline: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 7-nitroquinoline, a crucial heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, providing essential information on its behavior in various organic solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this guide consolidates the existing qualitative information and provides a robust framework for its experimental determination.

Core Physicochemical Properties and Solubility Profile

This compound presents as a yellow, needle-like crystalline solid. Its chemical structure, featuring a nitro group on the quinoline (B57606) scaffold, renders it poorly soluble in water.[1] However, it exhibits solubility in a variety of organic solvents, particularly alcohols and ketones.[1] The precursor, 7-Nitro-1,2,3,4-tetrahydroquinoline, is noted to be soluble in methanol.[2] For the related compound 8-nitroquinoline, solubility has been reported in ethanol, ethyl ether, benzene, chloroform, and dilute acids.

Table 1: Qualitative Solubility of this compound and Related Compounds in Organic Solvents

| Compound | Solvent | Solubility | Source |

| This compound | Alcohols | Soluble | [1] |

| Ketones | Soluble | [1] | |

| 7-Nitro-1,2,3,4-tetrahydroquinoline | Methanol | Soluble | [2] |

| 8-Nitroquinoline | Ethanol | Soluble | |

| Ethyl Ether | Soluble | ||

| Benzene | Soluble | ||

| Chloroform | Soluble |

Experimental Protocol for Determining this compound Solubility

The following is a detailed experimental protocol for determining the equilibrium solubility of this compound in organic solvents. This methodology is adapted from the widely accepted shake-flask method, a standard for solubility determination of sparingly soluble compounds.

Objective:

To determine the quantitative solubility of this compound in various organic solvents at a specified temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dimethyl sulfoxide (B87167) (DMSO), ethyl acetate)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations in the respective solvent.

-

-

Data Calculation and Reporting:

-

Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualization of the Experimental Workflow

The logical flow of the solubility determination process is illustrated in the following diagram:

Caption: Workflow for determining the solubility of this compound.

Conclusion

Understanding the solubility of this compound is fundamental for its effective use in research and development. While quantitative data remains sparse, the qualitative information and the detailed experimental protocol provided in this guide offer a solid foundation for researchers to accurately determine its solubility in various organic solvents. The application of standardized methods, such as the shake-flask technique coupled with reliable analytical quantification, is paramount for generating reproducible and accurate solubility data, which is critical for formulation development, reaction optimization, and toxicological studies.

References

Spectroscopic Profile of 7-Nitroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Nitroquinoline, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research and development.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for this compound. It is important to note that while extensive searches have been conducted, specific, experimentally validated high-resolution ¹H and ¹³C NMR data from peer-reviewed literature were not accessible at the time of this compilation. The NMR data presented is therefore based on established chemical shift ranges for analogous structures. The Mass Spectrometry and Infrared Spectroscopy data are based on available experimental results and established characteristic frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, the ¹H and ¹³C NMR spectra are predicted to exhibit distinct signals corresponding to the unique chemical environments of the hydrogen and carbon atoms in its bicyclic aromatic structure.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.9 - 9.1 | dd | J ≈ 4.5, 1.8 Hz |

| H-3 | 7.5 - 7.7 | dd | J ≈ 8.5, 4.5 Hz |

| H-4 | 8.2 - 8.4 | dd | J ≈ 8.5, 1.8 Hz |

| H-5 | 8.0 - 8.2 | d | J ≈ 9.0 Hz |

| H-6 | 7.7 - 7.9 | dd | J ≈ 9.0, 2.2 Hz |

| H-8 | 8.8 - 9.0 | d | J ≈ 2.2 Hz |

Disclaimer: The data in this table are predicted values based on the analysis of similar quinoline (B57606) derivatives and have not been experimentally verified from the primary literature source.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 151 - 153 |

| C-3 | 122 - 124 |

| C-4 | 136 - 138 |

| C-4a | 128 - 130 |

| C-5 | 129 - 131 |

| C-6 | 124 - 126 |

| C-7 | 148 - 150 |

| C-8 | 120 - 122 |

| C-8a | 148 - 150 |

Disclaimer: The data in this table are predicted values based on the analysis of similar quinoline derivatives and have not been experimentally verified from the primary literature source. A literature reference suggests that experimental data is available in P. Joseph-Nathan, C. Garcia-Martinez, Magn. Res. Chem. 28, 299 (1990).[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its aromatic quinoline core and the nitro functional group.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 1600 - 1585 | Medium | C=C Stretch | Aromatic Ring |

| 1550 - 1475 | Strong | Asymmetric NO₂ Stretch | Nitro Group |

| 1500 - 1400 | Medium | C=C Stretch | Aromatic Ring |

| 1360 - 1290 | Strong | Symmetric NO₂ Stretch | Nitro Group |

| 900 - 675 | Strong | C-H Out-of-Plane Bend | Aromatic |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a distinct fragmentation pattern, providing confirmation of its molecular weight and insights into its structural stability.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 174 | 100.0 | [M]⁺ (Molecular Ion) |

| 128 | 88.8 | [M - NO₂]⁺ |

| 116 | 20.8 | [M - NO₂ - C]⁺ or [C₉H₆]⁺ |

| 101 | 35.9 | [C₈H₅]⁺ |

| 77 | 15.5 | [C₆H₅]⁺ |

| 75 | 11.4 | [C₆H₃]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for quinoline derivatives, adaptable for this compound.

NMR Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (0.00 ppm).

-

¹H NMR Acquisition : A standard one-dimensional proton NMR spectrum is acquired using a single-pulse experiment. Key parameters to be optimized include the spectral width, acquisition time, relaxation delay, and the number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance signal intensity. A greater number of scans and a longer relaxation delay are generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing : The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased, and the baseline is corrected. Chemical shifts are referenced to the internal standard or the residual solvent peak.

IR Spectroscopy

-

Sample Preparation : For solid samples like this compound, a KBr (potassium bromide) pellet is commonly prepared. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition : The IR spectrum is recorded using an FTIR spectrometer. A background spectrum (of the KBr pellet or the empty ATR crystal) is first collected and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Data Analysis : The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Introduction : A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled with a gas or liquid chromatograph.

-

Ionization : Electron Ionization (EI) is a common method for relatively small, volatile molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis : The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots relative intensity versus m/z.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart of the general workflow for spectroscopic analysis.

References

Technical Guide to the Physicochemical Properties of 7-Nitroquinoline

This technical guide provides a detailed overview of the melting and boiling points of 7-Nitroquinoline, tailored for researchers, scientists, and professionals in drug development. The document outlines the physical properties, experimental methodologies for their determination, and a logical workflow for such experimental procedures.

Physicochemical Data of this compound

This compound is a yellow, needle-like crystalline solid.[1] It is characterized by the chemical formula C₉H₆N₂O₂ and a molar mass of 174.16 g/mol .[1] The compound is poorly soluble in water but soluble in organic solvents like alcohols and ketones.[1] It serves as a crucial intermediate in the synthesis of various organic compounds, including drugs and dyes.[1]

Quantitative Properties

The key physical constants for this compound are summarized in the table below. These values are critical for its identification, purification, and application in various chemical processes.

| Property | Value | Notes |

| Melting Point | 132.5°C | [1] |

| Boiling Point | 305.12°C | Rough estimate[1] |

| Density | 1.2190 g/cm³ | Estimate[1] |

| Flash Point | 156.7°C | |

| Vapor Pressure | 0.000233 mmHg | at 25°C[1] |

Experimental Protocols for Determination of Physical Properties

While specific experimental records for the determination of this compound's melting and boiling points are not detailed in the provided literature, standard organic chemistry laboratory techniques are employed for such measurements.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.[2] Pure compounds typically exhibit a sharp melting point, melting over a narrow range of 0.5-1.0°C.[2] Impurities tend to lower and broaden the melting range.[2]

A common method involves a melting point apparatus, such as a Mel-Temp or a Thiele tube.[2]

General Protocol using a Capillary Method:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end.[3][4] The sample should be compacted to ensure uniform heat transfer.[5]

-

Apparatus Setup: The capillary tube is placed in a heating block or oil bath adjacent to a thermometer.[2]

-

Heating: The apparatus is heated slowly, typically at a rate of about 2°C per minute, especially when approaching the expected melting point.[2] A preliminary, faster heating can be done to find an approximate range.[2]

-

Observation: The temperature at which the solid first begins to liquefy is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.[2]

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[6][7]

General Protocol using a Micro-Boiling Point (Thiele Tube) Method:

-

Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube or fusion tube.[6][8]

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.[8] This assembly is then attached to a thermometer and immersed in a Thiele tube containing a heating oil (like mineral oil or silicone oil).[8][9]

-

Heating: The side arm of the Thiele tube is gently and evenly heated.[8] As the temperature rises, the air trapped in the capillary tube will be expelled, followed by a steady stream of vapor from the boiling liquid.[9]

-

Observation: Heating is discontinued (B1498344) once a vigorous and continuous stream of bubbles emerges from the capillary tube.[8] As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[8][9]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the melting point of a solid organic compound like this compound.

Caption: Workflow for Melting Point Determination.

References

- 1. chembk.com [chembk.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. scribd.com [scribd.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomus.edu.iq [uomus.edu.iq]

7-Nitroquinoline: A Technical Guide to Chemical Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical stability and storage of 7-Nitroquinoline. The information herein is critical for ensuring the integrity of the compound in research and development settings, particularly in the pharmaceutical industry where purity and stability are paramount. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment, enabling professionals to maintain the quality and reliability of this compound in their work.

Physicochemical Properties and Recommended Storage

This compound is a yellow, needle-like crystalline solid with a distinct odor. It exhibits poor solubility in water but is soluble in organic solvents such as alcohols and ketones. To maintain its chemical integrity, proper storage is essential.

Table 1: Recommended Storage and Handling Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature (20-25°C) | Stable under standard ambient conditions. |

| Atmosphere | Sealed in a dry environment. For solutions, consider an inert atmosphere (e.g., nitrogen or argon). | Protects from moisture and oxidative degradation. |

| Light | Keep in a dark place or use amber-colored containers. | The quinoline (B57606) core is susceptible to photodegradation. |

| Container | Tightly closed, non-reactive containers (e.g., glass). | Prevents contamination and reaction with container material. |

Chemical Stability Profile

The stability of this compound can be compromised under various environmental stresses. Understanding its susceptibility to degradation is crucial for predicting its shelf-life and for the development of stable formulations.

Incompatibilities and Hazardous Reactions

This compound is incompatible with and may react violently with the following:

-

Strong oxidizing agents

-

Strong acids and acid anhydrides

-

Strong bases

-

Strong reducing agents

Potential Degradation Pathways

-

Hydrolysis: Under acidic or basic conditions, the quinoline ring system may be susceptible to hydrolytic cleavage, although it is generally stable.

-

Reduction: The nitro group is prone to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. This is a common transformation for nitroaromatic compounds.

-

Oxidation: The quinoline ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated byproducts, especially in the presence of strong oxidizing agents.

-

Photodegradation: Quinoline and its derivatives are known to be sensitive to light, particularly UV radiation.[1] Photodegradation can lead to complex mixtures of decomposition products.

-

Thermal Degradation: At elevated temperatures, thermal decomposition may occur, leading to the release of toxic fumes, including oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2]

Below is a diagram illustrating the potential degradation pathways of this compound.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[3][4]

General Experimental Workflow

The workflow for a forced degradation study involves subjecting the compound to various stress conditions and analyzing the resulting samples using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).

References

7-Nitroquinoline: A Technical Health and Safety Guide for Research Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for 7-Nitroquinoline, a heterocyclic aromatic compound utilized in various research and development applications. The following sections detail its hazardous properties, handling and storage procedures, emergency protocols, and available toxicological data. This document is intended to serve as a critical resource for laboratory personnel to ensure safe handling and mitigate potential risks associated with this compound.

Health and Safety Information

Proper handling and storage of this compound are imperative to minimize exposure and ensure a safe laboratory environment. Adherence to the safety protocols outlined in the Safety Data Sheet (SDS) is mandatory.

Hazard Identification and Classification

Personal Protective Equipment (PPE) and Handling

To ensure personal safety, the following personal protective equipment should be worn at all times when handling this compound:

-

Eye Protection: Safety goggles with side-shields are required to protect against splashes and dust.[1]

-

Hand Protection: Chemical-resistant protective gloves are mandatory.[1]

-

Skin and Body Protection: An impervious lab coat or clothing should be worn to prevent skin contact.[1]

-

Respiratory Protection: A suitable respirator should be used, especially when handling the compound in powdered form or when generating aerosols.[1]

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] Avoid inhalation of dust, fumes, and vapors.[1] Do not eat, drink, or smoke in areas where this compound is handled or stored.[3][4] Hands should be washed thoroughly after handling.[1][5]

Storage and Disposal

This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3][5] It should be stored locked up.[1] Incompatible materials include strong oxidizing agents and strong acids.[5][6]

Disposal of this compound and its containers must be in accordance with local, state, and federal regulations.[1][5] It is considered hazardous waste and should be disposed of by an approved waste disposal plant.[4][7]

Emergency Procedures

In the event of an emergency involving this compound, the following procedures should be followed promptly.

First-Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1][5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][5]

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Accidental Release Measures

In case of a spill, evacuate personnel to a safe area.[1] Wear appropriate personal protective equipment, including respiratory protection, gloves, and eye protection.[1] Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[8]

For containment and cleanup, use a method that does not generate dust, such as sweeping up and shoveling into a suitable container for disposal.[5][7] Alternatively, for liquid spills, absorb with an inert material and place in a chemical waste container.[1]

Toxicological Data

Comprehensive toxicological data for this compound is limited. The information presented here is based on data for structurally related nitroquinoline compounds and should be interpreted with caution.

Acute Toxicity

Quantitative data such as LD50 (median lethal dose) and LC50 (median lethal concentration) for this compound are not available in the public domain. However, related compounds are known to be harmful. For instance, 7-Chloro-6-nitroquinoline is classified as harmful if swallowed.[1]

Carcinogenicity and Mutagenicity

There is no specific data on the carcinogenicity of this compound. However, the related compound 7-Methyl-8-nitroquinoline is suspected of causing genetic defects.[2] Furthermore, other nitroaromatic compounds are known to be mutagenic and carcinogenic.

| Toxicological Endpoint | Compound | Result | Reference |

| Acute Oral Toxicity | 7-Chloro-6-nitroquinoline | Category 4 (Harmful if swallowed) | [1] |

| Skin Irritation | 7-Chloro-6-nitroquinoline | Category 2 (Causes skin irritation) | [1] |

| Eye Irritation | 7-Chloro-6-nitroquinoline | Category 2A (Causes serious eye irritation) | [1] |

| Respiratory Irritation | 7-Chloro-6-nitroquinoline | Category 3 (May cause respiratory irritation) | [1] |

| Mutagenicity | 7-Methyl-8-nitroquinoline | Suspected of causing genetic defects | [2] |

Experimental Protocols

Detailed experimental protocols for toxicological assessment of this compound are not available. The following are generalized methodologies for key assays that would be relevant for its evaluation.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Methodology:

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are commonly used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

-

Procedure:

-

A suspension of the bacterial tester strain, the test compound (this compound) at various concentrations, and the S9 mix (if required) are combined in soft agar (B569324).

-

This mixture is poured onto a minimal glucose agar plate.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the solvent control.

Signaling Pathways

The precise signaling pathways affected by this compound have not been elucidated. However, based on the known mechanisms of other nitroaromatic compounds, a plausible metabolic pathway involves the reduction of the nitro group.

Hypothetical Metabolic Pathway

The nitro group of this compound is likely to undergo enzymatic reduction in vivo, a process that can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules such as DNA. This metabolic activation is a key step in the genotoxicity of many nitroaromatic compounds.

This proposed pathway suggests that the reduction of the nitro group leads to the formation of a hydroxylamino intermediate, which can be further activated to a reactive electrophile that binds to DNA, leading to mutations and potential carcinogenicity.

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment or the information provided in a substance-specific Safety Data Sheet. All laboratory personnel should be thoroughly trained in the safe handling of hazardous chemicals.

References

- 1. 4-Hydroxy-7-nitroquinoline | 75770-07-9 | Benchchem [benchchem.com]

- 2. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbiologyinfo.com [microbiologyinfo.com]

- 5. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 7. fda.gov [fda.gov]

- 8. Adverse Outcome Pathway‐Informed Integrated Testing to Identify Chemicals Causing Genotoxicity Through Oxidative DNA Damage: Case Study on 4‐Nitroquinoline 1‐Oxide - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Nitration of Quinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and nitration of quinoline (B57606). It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and synthetic organic chemistry. This document details the foundational synthetic methods for the quinoline core, delves into the specifics of its nitration, provides detailed experimental protocols, and presents quantitative data for key reactions.

The Dawn of Quinoline: Discovery and Early Synthesis

Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge.[1] Its molecular structure, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, was elucidated in the following decades, paving the way for synthetic efforts. The late 19th century saw a flurry of activity in the synthesis of quinoline and its derivatives, driven by the burgeoning dye industry and the quest for synthetic antimalarials inspired by the natural quinoline alkaloid, quinine.[1] Several named reactions developed during this period remain fundamental to quinoline chemistry today.

The Skraup Synthesis (1880)

The first and perhaps most famous method for quinoline synthesis was developed by the Czech chemist Zdenko Hans Skraup in 1880.[2][3][4] The archetypal Skraup reaction involves heating aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline.[3][5] The reaction is known to be highly exothermic.

Reaction Mechanism: The process begins with the dehydration of glycerol by sulfuric acid to form acrolein. Aniline then undergoes a conjugate addition to the acrolein, followed by an acid-catalyzed cyclization and dehydration to yield 1,2-dihydroquinoline. The final step is the oxidation of the dihydroquinoline to quinoline, with nitrobenzene often serving as the oxidant.[6]

The Doebner-von Miller Reaction (1881)

A year after Skraup's discovery, Oscar Doebner and Wilhelm von Miller reported a modification that allowed for the synthesis of substituted quinolines.[7][8] This reaction utilizes an aniline and an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst.[8]

The Friedländer Synthesis (1882)

In 1882, Paul Friedländer developed a method that involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an active methylene (B1212753) group (a methylene group adjacent to an electron-withdrawing group, such as a carbonyl).[9][10][11][12][13] This reaction can be catalyzed by either acid or base.[10]

The Nitration of Quinoline: A Foray into Electrophilic Substitution

The nitration of quinoline is a classic example of electrophilic aromatic substitution on a heterocyclic system. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is deactivated towards electrophilic attack. Consequently, substitution occurs on the more electron-rich benzene ring.[14]

Under typical nitrating conditions, using a mixture of concentrated nitric acid and sulfuric acid, quinoline is protonated to form the quinolinium ion. This further deactivates the pyridine ring. The electrophilic attack of the nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, occurs at the 5- and 8-positions of the benzene ring.[14][15][16]

Regioselectivity of Nitration

The nitration of unsubstituted quinoline yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351) . The relative proportions of these isomers are influenced by the reaction conditions, particularly the temperature.

Quantitative Data on Quinoline Nitration

The ratio of 5-nitroquinoline to 8-nitroquinoline is dependent on the reaction temperature. The following table summarizes representative data from the literature.

| Temperature (°C) | Molar Ratio of Nitric Acid | 5-Nitroquinoline (%) | 8-Nitroquinoline (%) | Total Yield (%) | Reference |

| 0 | Not specified | ~50 | ~50 | Not specified | General textbook knowledge |

| 95-100 | 1.5 equivalents | Optimized for both | Optimized for both | Not specified | EP0858998A1[17] |

Experimental Protocols

The following sections provide detailed experimental protocols for the nitration of quinoline and the subsequent separation of the isomeric products.

Protocol for the Nitration of Quinoline

This protocol is adapted from established procedures and aims to provide a reproducible method for the synthesis of a mixture of 5- and 8-nitroquinolines.

Workflow for Quinoline Nitration:

Materials and Reagents:

-

Quinoline

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Crushed Ice

-

Aqueous Ammonia (B1221849)

-

Distilled Water

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid.

-

Slowly add quinoline to the cooled sulfuric acid while stirring.

-

Prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the quinoline-sulfuric acid solution, maintaining the temperature at or below 0°C.

-

After the addition is complete, continue stirring at low temperature for a designated period.

-

Carefully pour the reaction mixture onto a large amount of crushed ice.

-

Neutralize the acidic solution with aqueous ammonia until a precipitate forms.

-

Collect the precipitate by filtration and wash it thoroughly with cold water.

-

Dry the crude product, which will be a mixture of 5-nitroquinoline and 8-nitroquinoline.

Protocol for the Separation of 5-Nitroquinoline and 8-Nitroquinoline

The separation of the 5- and 8-nitro isomers can be achieved by fractional crystallization of their salts, as described in patent literature.[17]

Procedure:

-

Dissolve the crude mixture of nitroquinoline isomers in a suitable solvent (e.g., wet dimethylformamide).[17]

-

Add a hydrohalic acid (e.g., HCl) to form the hydrochloride salts of the nitroquinolines.

-

Heat the slurry to dissolve the salts.[17]

-

Cool the solution to induce crystallization. 5-Nitroquinoline hydrochloride is typically less soluble and will precipitate first.[17]

-

Collect the precipitated 5-nitroquinoline hydrochloride by filtration.

-

The 8-nitroquinoline remains in the filtrate and can be recovered by further processing, such as neutralization and extraction.

Signaling Pathways and Logical Relationships

The mechanism of electrophilic nitration of quinoline involves several key steps, which can be visualized as a logical progression.

Conclusion

The discovery and subsequent synthetic elaboration of the quinoline core have been pivotal in the history of organic and medicinal chemistry. The nitration of quinoline, a fundamental electrophilic substitution reaction, provides access to key intermediates for the synthesis of a wide range of biologically active molecules. This guide has provided a historical context, detailed the mechanistic underpinnings of quinoline nitration, presented quantitative data, and offered robust experimental protocols. It is intended that this comprehensive resource will aid researchers and professionals in their endeavors within the fields of chemical synthesis and drug discovery.

References

- 1. noveltyjournals.com [noveltyjournals.com]

- 2. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 3. Skraup reaction - Wikipedia [en.wikipedia.org]

- 4. Skraup_reaction [chemeurope.com]

- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 6. iipseries.org [iipseries.org]

- 7. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 8. synarchive.com [synarchive.com]

- 9. organicreactions.org [organicreactions.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. The Friedländer Synthesis of Quinolines | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 15. imperial.ac.uk [imperial.ac.uk]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]

A Theoretical Investigation into the Electronic Structure of 7-Nitroquinoline: A Technical Guide

This technical guide provides a comprehensive theoretical analysis of the electronic structure of 7-nitroquinoline. The content is intended for researchers, scientists, and professionals in the field of drug development who are interested in the computational chemistry and electronic properties of nitroquinoline derivatives. The methodologies and data presented herein are based on established theoretical chemistry principles and data extrapolated from computational studies on analogous compounds.

Introduction

Quinoline (B57606) and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including antimalarial, antibacterial, and anticancer agents. The introduction of a nitro group (—NO₂), a potent electron-withdrawing moiety, into the quinoline scaffold can significantly modulate its electronic properties, and consequently, its biological activity and reactivity. This compound, with the nitro group positioned on the benzene (B151609) ring of the quinoline system, presents an interesting case for studying the influence of this substituent on the molecule's electronic landscape. Understanding the electronic structure, including the distribution of electron density, frontier molecular orbitals, and electrostatic potential, is crucial for predicting its chemical behavior and potential as a pharmacophore.

This guide outlines the theoretical protocols for investigating the electronic structure of this compound using Density Functional Theory (DFT), a powerful computational method for studying the electronic properties of molecules.[1][2][3][4]

Computational Methodology

The theoretical calculations summarized in this guide are based on protocols commonly employed for the study of quinoline derivatives.[2][5][6][7]

2.1. Geometry Optimization

The initial step in the theoretical analysis involves the optimization of the molecular geometry of this compound. This is crucial as the electronic properties are highly dependent on the molecular structure. The optimization is performed using Density Functional Theory (DFT) with the Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional.[2][6] This functional is widely recognized for its accuracy in predicting the geometries of organic molecules. A sufficiently large basis set, such as 6-311++G(d,p), is employed to ensure a reliable description of the electronic distribution, including polarization and diffuse functions. All calculations are performed in the gas phase.

2.2. Electronic Property Calculations

Following geometry optimization, a series of calculations are performed to elucidate the electronic properties of this compound. These include:

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties.[1][8][9] A smaller energy gap generally implies higher reactivity.

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated to visualize the charge distribution and identify the electrophilic and nucleophilic sites within the molecule. The MEP is plotted onto the electron density surface, where regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, and regions of positive potential (blue) are susceptible to nucleophilic attack.

-

Mulliken Atomic Charge Distribution: To quantify the charge distribution, Mulliken population analysis is performed. This provides the net charge on each atom in the molecule, offering insights into the local electronic environment.

A logical workflow for the theoretical study of this compound's electronic structure is depicted in the following diagram.

References

- 1. irjweb.com [irjweb.com]

- 2. researchgate.net [researchgate.net]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Quantum Chemical Calculations for 7-Nitroquinoline

Abstract: This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of this compound. As a member of the nitroquinoline family, this compound is of significant interest for its potential applications in medicinal chemistry and materials science. This document outlines the theoretical framework, computational methodologies, and expected outcomes from such studies, presenting data in a structured format for researchers and professionals in drug development.

Introduction to this compound and Computational Chemistry

This compound is a heterocyclic aromatic compound with the chemical formula C₉H₆N₂O₂.[1] The quinoline (B57606) scaffold is a crucial component in many biologically active compounds, and the addition of a nitro group can significantly influence its electronic properties and reactivity. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting molecular properties, offering insights that complement experimental data.[2][3] These computational methods allow for the detailed investigation of molecular geometry, vibrational frequencies, and electronic characteristics such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.[4][5] Understanding these properties is fundamental for designing novel drug candidates and materials.

Computational Protocols and Methodologies

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set. The protocols outlined below are standard for studies on quinoline derivatives and are recommended for obtaining reliable results for this compound.[2][3][6]

Geometry Optimization

The first step in any quantum chemical study is to determine the ground-state equilibrium geometry of the molecule. This is typically achieved through energy minimization calculations.

-

Software: Gaussian 09W, ORCA 5.0, or similar quantum chemistry software packages.[6][7]

-

Theoretical Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for its balance of accuracy and computational cost.[2][3][6]

-

Basis Set: The 6-311++G(d,p) basis set is recommended for providing a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and delocalized π-systems.[6]

-

Procedure: The initial structure of this compound can be built using a molecular editor. The geometry is then optimized without any symmetry constraints until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

Vibrational Analysis

Vibrational frequency calculations are performed to confirm that the optimized geometry corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra of the molecule.

-

Method: The same level of theory and basis set used for geometry optimization (e.g., B3LYP/6-311++G(d,p)) should be employed.

-

Analysis: The calculated vibrational frequencies are often scaled by a factor (typically around 0.961 for B3LYP) to correct for anharmonicity and other systematic errors.[6] The potential energy distribution (PED) analysis is used to assign the calculated frequencies to specific vibrational modes of the molecule.[6]

Electronic Property Calculations

To understand the chemical reactivity and electronic transitions of this compound, several electronic properties are calculated.

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's electronic band gap, which relates to its kinetic stability and chemical reactivity.[5]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution in the molecule, highlighting electrophilic and nucleophilic sites.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study hyperconjugative interactions, charge delocalization, and the stability of the molecular system.[2]

-

Mulliken Population Analysis: This analysis provides the partial charges on each atom in the molecule, offering insights into the local electronic environment.

Data Presentation

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.37 | C1-C2-C3 | 120.5 |

| C2-C3 | 1.41 | C2-C3-C4 | 120.1 |

| C4-N1 | 1.33 | C3-C4-N1 | 122.8 |

| N1-C9 | 1.38 | C4-N1-C9 | 117.5 |

| C7-N2 | 1.47 | O1-N2-O2 | 124.0 |

| N2-O1 | 1.22 | C6-C7-N2 | 119.0 |

| N2-O2 | 1.22 | C8-C7-N2 | 118.5 |

Table 2: Calculated Vibrational Frequencies (Illustrative Major Modes)

| Wavenumber (cm⁻¹, Scaled) | Assignment (Potential Energy Distribution) |

| 3080 | C-H stretching |

| 1590 | C=C aromatic stretching |

| 1530 | NO₂ asymmetric stretching |

| 1350 | NO₂ symmetric stretching |

| 1300 | C-N stretching |

| 830 | C-H out-of-plane bending |

| 750 | Ring deformation |

Table 3: Electronic Properties (Illustrative)

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -3.1 eV |

| HOMO-LUMO Gap (ΔE) | 4.1 eV |

| Dipole Moment | 4.5 Debye |

Table 4: Mulliken Atomic Charges (Illustrative)

| Atom | Charge (e) | Atom | Charge (e) |

| C1 | -0.12 | C8 | -0.15 |

| C2 | -0.11 | C9 | 0.18 |

| C3 | -0.13 | N1 | -0.55 |

| C4 | 0.15 | N2 | 0.95 |

| C5 | -0.14 | O1 | -0.50 |

| C6 | -0.05 | O2 | -0.50 |

| C7 | 0.25 | H (avg) | 0.15 |

Visualizations

The following diagrams illustrate the workflow of quantum chemical calculations and the conceptual relationships between molecular structure and properties.

References

- 1. PubChemLite - this compound (C9H6N2O2) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 5. wuxibiology.com [wuxibiology.com]

- 6. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. google.com [google.com]

An In-depth Technical Guide on 7-Nitroquinoline: Synthesis, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals